1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one
Overview
Description
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the benzyl, methoxyacetyl, and pyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(acetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- N-benzyl-1-(methoxyacetyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine
- N-benzyl-1-(methoxyacetyl)-3-(4-pyridinyl)-1H-1,2,4-triazol-5-amine
Uniqueness
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetyl group and the 3-pyridinyl substitution differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
1-[5-(benzylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-12-15(23)22-17(19-10-13-6-3-2-4-7-13)20-16(21-22)14-8-5-9-18-11-14/h2-9,11H,10,12H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISTYYJLGWYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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